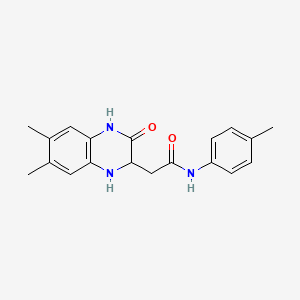
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydroquinoxaline core with substituted methyl and acetamide groups. Its molecular formula is C18H22N2O with a molecular weight of 290.39 g/mol. The presence of these functional groups contributes to its solubility and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrahydroquinoxaline have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 5.1 - 8.3 |
| PC-3 (prostate cancer) | 6.0 - 10.0 |
| A549 (lung cancer) | 2.0 - 9.0 |
These findings suggest that the compound can selectively induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Kinases : Quinoxaline derivatives have been reported to inhibit specific kinases involved in cell proliferation and survival, such as DYRK1A .
- Calcium Homeostasis : Some studies indicate that these compounds can disrupt calcium signaling within cells, leading to increased intracellular calcium levels that promote apoptosis .
- DNA Damage : The compound may also induce DNA fragmentation and activate caspases, which are critical for the apoptotic process .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Research indicates that quinoxaline derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases:
- Neurotransmitter Modulation : These compounds have been shown to influence glutamate receptors, potentially offering a protective effect against excitotoxicity associated with neurodegeneration .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 5.1 μM. The mechanism involved activation of apoptotic pathways and inhibition of cell cycle progression .
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound showed a decrease in behavioral deficits and neuroinflammation markers, suggesting potential therapeutic applications for conditions like Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-11-4-6-14(7-5-11)20-18(23)10-17-19(24)22-16-9-13(3)12(2)8-15(16)21-17/h4-9,17,21H,10H2,1-3H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAIOEHXYCRRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













